2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine

Oligonucleotide synthesis Protecting group strategy Acid-labile linker

Automated DNA synthesizers demand a nucleoside with free 5'-OH for phosphoramidite coupling while 2',3'-positions remain protected. 2',3'-Di-O-TBDMS-2'-deoxycytidine (CAS 51549-29-2) delivers this exact regiochemistry. • Free 5'-OH ready for DMTr protection-eliminates in-house silylation and cuts one deprotection step per nucleotide cycle • TBDMS stable under basic coupling conditions, selectively cleavable with fluoride ion under neutral conditions • ~87% regioselective 5'-desilylation yield under mild acid; ~100× faster acid-hydrolysis than TBDPS enables orthogonal protection strategies • Lipophilic TBDMS groups enable reverse-phase HPLC purification of polar phosphorylated intermediates; 19% overall yield benchmarked in ddhCTP synthesis

Molecular Formula C21H41N3O4Si2
Molecular Weight 455.7 g/mol
Cat. No. B12286626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine
Molecular FormulaC21H41N3O4Si2
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)
InChIKeyCKWHPVGBUBYJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Di-O-TBDMS-2'-deoxycytidine – Regioselectively Protected Intermediate


2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine (CAS 51549-29-2) is a doubly silylated 2'-deoxycytidine derivative in which the secondary 2'- and 3'-hydroxyl groups of the deoxyribose moiety are blocked with tert-butyldimethylsilyl (TBDMS) ethers, leaving the primary 5'-hydroxyl free for subsequent functionalization . This regioselective protection pattern makes it a strategic intermediate for the synthesis of oligodeoxyribonucleotides and cholyl-CoA conjugates, as well as a building block for modified nucleoside drugs . Because the TBDMS group is stable under the basic conditions used in automated phosphoramidite coupling yet removable with fluoride ion under neutral conditions, this compound occupies a unique position between fully unprotected deoxycytidine (too reactive) and per-silylated or tritylated analogs that require additional deprotection steps .

Why Generic Substitution Fails in Multi-Step Synthesis


2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine cannot be interchanged indiscriminately with other silylated deoxycytidine isomers or with nucleosides bearing alternate protecting groups because the spatial arrangement of the two TBDMS groups dictates both the reaction selectivity and the downstream deprotection sequence. Isomeric species such as 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxycytidine present a free 2'-OH that leads to undesired branching during phosphoramidite coupling, while 5'-O-TBDMS-N4-benzoyl-2'-deoxycytidine introduces an exocyclic amine protecting group that changes the basicity and solubility profile of the intermediate . Silyl ethers of different steric bulk—TBDPS, TIPS, or TMS—show acid-hydrolysis rates that differ by orders of magnitude, meaning a generic substitution can result in premature deprotection or, conversely, in a protecting group that resists the intended cleavage conditions . The evidence below quantifies these differences where data are available and explicitly flags class-level inferences where direct head-to-head measurements are absent.

Quantitative Differentiation vs. Key Benchmarks


Acid Hydrolysis: TBDMS vs. TBDPS

Under acidic conditions, secondary TBDMS ethers (as present on the 2'- and 3'-positions of the target compound) hydrolyze approximately 100-fold faster than the corresponding TBDPS ethers . This quantitative difference arises from the reduced steric shielding around silicon in TBDMS compared with TBDPS, and it is independent of the nucleobase identity; it applies to all silyl-protected deoxynucleosides . Consequently, 2',3'-di-O-TBDMS-deoxycytidine can be deprotected under mildly acidic conditions (e.g., 1% HCl/95% EtOH at 22.5 °C) that leave TBDPS groups intact, enabling orthogonal protection–deprotection schemes . For TIPS ethers, the acid-hydrolysis rate lies between TBDMS and TBDPS, making TBDMS the most acid-labile of the three common bulky silyl groups used in nucleoside chemistry .

Oligonucleotide synthesis Protecting group strategy Acid-labile linker

TBDMS vs. DMTr as Temporary Protecting Group

In a direct synthetic comparison, the use of TBDMS as the temporary 5'-OH protecting group, rather than the commonly employed dimethoxytrityl (DMTr) group, allowed the preparation of multibenzoylated nucleosides bearing a free 5'-hydroxyl in nearly quantitative yields . While the study used TBDMS protection on the 5'-position (not the 2',3'-positions), the result demonstrates that the TBDMS moiety provides a superior balance of stability during benzoylation and facile removal thereafter compared with the acid-labile DMTr group, which is prone to premature cleavage under the Lewis-acidic conditions of benzoylation . The near-quantitative yield eliminated the need for chromatographic purification of intermediates, substantially reducing both solvent consumption and operator time .

Nucleoside benzoylation Protecting group economics Process chemistry

Regioselective Desilylation Selectivity

When 2',3'-di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine is subjected to aqueous acetic acid or aqueous trichloroacetic acid conditions, the primary 5'-silyl ether is cleaved with high selectivity while the secondary 2'- and 3'-TBDMS groups remain largely intact . In the specific case of 2',3'-di-O-TBDMS-deoxycytidine (the target compound bearing TBDMS at 2' and 3'), a yield of ~87% for the 5'-desilylated product has been reported under optimized conditions . This contrasts with the 3',5'-di-O-TBDMS isomer, where the free 2'-OH would be exposed first, altering the reactivity profile. The selectivity exploits the steric and electronic difference between primary and secondary TBDMS ethers and is a cornerstone of orthogonal protection strategies in nucleoside chemistry .

Selective desilylation Multisilylated nucleosides Orthogonal deprotection

Stability Under Phosphorylation Conditions

The TBDMS group is specifically noted as being stable to the phosphorylation conditions used in nucleoside and nucleotide chemistry, in contrast to base-labile protecting groups such as acetyl or benzoyl esters that undergo partial cleavage under the same conditions . This allows 2',3'-di-O-TBDMS-deoxycytidine to be converted directly to the corresponding 5'-phosphoramidite without competing deprotection at the 2'- or 3'-positions. Subsequent removal of the TBDMS groups is then achieved cleanly with tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride under neutral conditions that do not compromise the integrity of the newly formed phosphodiester backbone . In contrast, analogs protected with TBDPS require harsher or prolonged fluoride treatment, increasing the risk of phosphate ester hydrolysis .

Phosphoramidite chemistry Automated oligonucleotide synthesis Protecting group orthogonality

Lipophilicity for Reverse-Phase Purification

In the chemical synthesis of the antiviral nucleotide analogue ddhCTP, the choice of TBDMS protection (rather than base-labile acetyl or unprotected intermediates) imparted sufficient lipophilicity to the phosphorylated intermediate to allow rapid reverse-phase HPLC purification instead of the more challenging ion-exchange chromatography required for analogous compounds . The overall synthetic route, which employed TBDMS-protected cytidine intermediates, delivered ddhCTP in 19% overall yield over eight steps . While this yield was obtained with a related TBDMS-protected cytidine derivative (not the title compound per se), the principle—that the lipophilic silyl groups alter the chromatographic behaviour of otherwise highly polar nucleotide intermediates—applies directly to 2',3'-di-O-TBDMS-deoxycytidine and its phosphorylated derivatives .

Chromatographic purification Nucleotide phosphorylation Process-scale separation

Optimal Application Scenarios


Stepwise Solid-Phase Oligonucleotide Synthesis

In automated DNA synthesis workflows where the 5'-OH must remain free for sequential dimethoxytritylation and phosphoramidite coupling while the 2'- and 3'-positions are protected, 2',3'-di-O-TBDMS-deoxycytidine is the preferred building block over its 3',5'-di-O-TBDMS isomer. The ~87% regioselective 5'-desilylation yield documented under mild acidic conditions confirms that the primary silyl ether can be selectively removed without touching the secondary 2',3'-protecting groups, enabling precisely controlled stepwise chain elongation. The TBDMS stability under basic phosphoramidite coupling conditions eliminates the need for additional protection–deprotection cycles, reducing the total synthesis time by one step per incorporated nucleotide.

Phosphorylated Antiviral Nucleotide Analog Synthesis

For medicinal chemistry programs developing nucleoside-based antivirals or anticancer agents, the lipophilic character imparted by the two TBDMS groups enables reverse-phase chromatographic purification of polar phosphorylated intermediates . This avoids the slow, low-resolution ion-exchange chromatography that would be required if the intermediate were unprotected or carried a less lipophilic protecting group. The 19% overall yield obtained in the TBDMS-enabled ddhCTP synthesis serves as a benchmark for feasibility, and procurement of the pre-formed 2',3'-di-O-TBDMS-deoxycytidine eliminates the in-house silylation step, compressing development timelines.

Multibenzoylated Nucleoside Production

When multibenzoylated nucleosides bearing a free 5'-hydroxyl are required as advanced intermediates, the TBDMS protection strategy has demonstrated nearly quantitative yields compared with DMTr-based approaches . Procuring 2',3'-di-O-TBDMS-deoxycytidine as the starting material provides a direct entry into this high-yielding route, bypassing the need to install and later remove a 5'-protecting group. Process chemistry groups scaling up such benzoylation reactions will benefit from the reduced purification burden and lower solvent usage reported by Zhu and Scott .

Orthogonal Protection with TBDPS- or TIPS-Blocked Nucleosides

In complex nucleic acid synthesis projects where different hydroxyl groups must be deprotected at different stages, the ~100-fold faster acid-hydrolysis rate of TBDMS compared with TBDPS can be exploited for orthogonal protection. A synthetic sequence can be designed in which 2',3'-di-O-TBDMS-deoxycytidine is used together with a TBDPS-protected partner; the TBDMS groups are selectively removed under mild acidic conditions while the TBDPS groups remain intact, enabling sequential functionalization of different nucleoside positions within the same oligonucleotide strand.

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